(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained significant attention in the scientific research community. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has shown potential applications in various fields of scientific research. In medicinal chemistry, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been found to act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic potential in the treatment of Alzheimer's disease.
In biochemistry, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been used as a tool to study the structure and function of various proteins. The compound has been found to bind to specific sites on proteins, which can provide valuable insights into their function and potential therapeutic targets.
In neuroscience, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone has been found to have potential applications in the study of addiction and drug abuse. The compound has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and glutamate, which are involved in the reward pathway and addiction.
Wirkmechanismus
The mechanism of action of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is complex and involves multiple pathways. The compound has been found to interact with various receptors and enzymes in the brain, including the nicotinic acetylcholine receptor, the N-methyl-D-aspartate (NMDA) receptor, and the monoamine oxidase enzyme. These interactions can lead to changes in neurotransmitter levels and activity, which may be responsible for the observed effects of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone are dependent on its specific interactions with various receptors and enzymes in the brain. The compound has been found to increase acetylcholine levels, which may improve cognitive function. It has also been shown to modulate dopamine and glutamate activity, which may have potential applications in the treatment of addiction and drug abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is its potent inhibitory effects on various enzymes and receptors. This makes it a valuable tool for studying the structure and function of these proteins. However, the compound's complex mechanism of action and potential off-target effects may also pose limitations in certain experiments. Careful consideration of the specific research question and experimental design is necessary when using (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone in scientific research.
Zukünftige Richtungen
There are several future directions for the study of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone. One potential area of research is the development of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone-based therapies for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the use of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone as a tool to study the structure and function of various proteins involved in disease pathways. Additionally, further research is needed to fully understand the compound's mechanism of action and potential off-target effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone is a chemical compound with significant potential applications in various fields of scientific research. Its potent inhibitory effects on various enzymes and receptors make it a valuable tool for studying the structure and function of these proteins. However, careful consideration of the specific research question and experimental design is necessary when using (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone in scientific research. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone involves a reaction between 4-methylpiperidine and 3-pyridinecarboxaldehyde in the presence of an acid catalyst. The resulting product is then purified using various techniques, including recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
Eigenschaften
Produktname |
(4-Methylpiperidin-1-yl)(pyridin-3-yl)methanone |
---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
QVOVJBNDKXRTSM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.